molecular formula C6H11NO B14702223 3-Hydroxyhexanenitrile CAS No. 24951-13-1

3-Hydroxyhexanenitrile

Cat. No.: B14702223
CAS No.: 24951-13-1
M. Wt: 113.16 g/mol
InChI Key: YUGSARGCZUIABE-UHFFFAOYSA-N
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Description

3-Hydroxyhexanenitrile is an organic compound with the molecular formula C6H11NO It is a hydroxynitrile, meaning it contains both a hydroxy (-OH) and a nitrile (-CN) functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyhexanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to carbonyl compounds. For example, the reaction of pentanal with hydrogen cyanide in the presence of a base catalyst can yield this compound . The reaction typically involves the following steps:

  • The cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate.
  • The negatively charged oxygen atom in the intermediate reacts with a proton to form the hydroxynitrile.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyhexanenitrile undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a nitrile-aldehyde or nitrile-ketone.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxy group to a chloro group, which can then undergo further substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitrile-aldehydes or nitrile-ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted nitriles depending on the reagents used.

Scientific Research Applications

3-Hydroxyhexanenitrile has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its functional groups.

    Material Science: Utilized in the production of polymers and other materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.

Mechanism of Action

The mechanism of action of 3-Hydroxyhexanenitrile involves its functional groups. The hydroxy group can participate in hydrogen bonding and other interactions, while the nitrile group can act as a nucleophile or electrophile in various reactions. These interactions can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    2-Hydroxyhexanenitrile: Similar structure but with the hydroxy group on the second carbon.

    3-Hydroxybutanenitrile: Shorter carbon chain but similar functional groups.

    3-Hydroxyheptanenitrile: Longer carbon chain but similar functional groups.

Uniqueness: 3-Hydroxyhexanenitrile is unique due to its specific carbon chain length and the position of its functional groups

Properties

CAS No.

24951-13-1

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-hydroxyhexanenitrile

InChI

InChI=1S/C6H11NO/c1-2-3-6(8)4-5-7/h6,8H,2-4H2,1H3

InChI Key

YUGSARGCZUIABE-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC#N)O

Origin of Product

United States

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